molecular formula C10H10N2O3 B1431834 3-(4-Nitrophenyl)pyrrolidin-2-one CAS No. 1432679-61-2

3-(4-Nitrophenyl)pyrrolidin-2-one

Cat. No. B1431834
CAS RN: 1432679-61-2
M. Wt: 206.2 g/mol
InChI Key: XLERBMMVUHGRIU-UHFFFAOYSA-N
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Description

“3-(4-Nitrophenyl)pyrrolidin-2-one” is a compound that contains a pyrrolidin-2-one ring, which is a five-membered ring with nitrogen as one of the heteroatoms . This compound also has a 4-nitrophenyl group attached to it . The pyrrolidin-2-one ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidin-2-one derivatives, including “3-(4-Nitrophenyl)pyrrolidin-2-one”, can be achieved through various synthetic strategies. One such strategy involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Another method includes a Lewis acid-catalyzed opening of donor–acceptor cyclopropanes with primary amines to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .


Molecular Structure Analysis

The molecular structure of “3-(4-Nitrophenyl)pyrrolidin-2-one” is characterized by a pyrrolidin-2-one ring and a 4-nitrophenyl group. The pyrrolidin-2-one ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The chemical reactions involving “3-(4-Nitrophenyl)pyrrolidin-2-one” can be diverse. For instance, donor–acceptor cyclopropanes can react as 1,4-C,C-dielectrophiles, and amines can react as 1,1-dinucleophiles .

Scientific Research Applications

1. Synthesis of Alkaloids and Unusual β-Amino Acids Pyrrolidin-2-ones, which include compounds like “3-(4-Nitrophenyl)pyrrolidin-2-one”, are utilized in the synthesis of various alkaloids and unusual β-amino acids. These compounds are significant in the development of pharmaceuticals and therapeutic agents due to their biological activity .

Antitumor Activity

Derivatives of pyrrolidin-2-one have shown antitumor activity. For instance, certain derivatives exhibited growth inhibition against lung cancer and CNS cancer . This suggests that “3-(4-Nitrophenyl)pyrrolidin-2-one” could potentially be explored for its antitumor properties.

Drug Discovery

Pyrrolidine derivatives are a versatile scaffold in drug discovery. They have been used to create novel therapeutic agents for various diseases, including autoimmune diseases . The structural features of “3-(4-Nitrophenyl)pyrrolidin-2-one” may make it a candidate for drug development projects.

Synthesis of 1,5-Substituted Pyrrolidin-2-ones

The compound can be involved in transformations for synthesizing 1,5-substituted pyrrolidin-2-ones, which are valuable in medicinal chemistry for creating diverse pharmacological agents .

Future Directions

The future directions in the research of “3-(4-Nitrophenyl)pyrrolidin-2-one” could involve the design of new pyrrolidine compounds with different biological profiles . The resulting di- and trisubstituted pyrrolidin-2-ones can be used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds of interest to medicinal chemistry and pharmacology .

properties

IUPAC Name

3-(4-nitrophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c13-10-9(5-6-11-10)7-1-3-8(4-2-7)12(14)15/h1-4,9H,5-6H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLERBMMVUHGRIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Nitrophenyl)pyrrolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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